5-Fluoroquinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |
InChI Key |
IJSJVHNTKNJXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 5 Fluoroquinoline 4 Carbonitrile
Chemical Transformations Involving the Fluorine Substituent at C-5
The fluorine atom at the C-5 position of the quinoline (B57606) ring is a key determinant of the molecule's reactivity, primarily through its influence on the electronic properties of the aromatic system.
Electrophilic and Nucleophilic Reactivity of the Carbon-Fluorine Bond in Aromatic Systems
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it generally inert to cleavage. In the context of aromatic systems, the fluorine atom's high electronegativity makes the attached carbon atom (C-5) electron-deficient and thus susceptible to nucleophilic attack. However, direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl fluoride (B91410) is a challenging transformation requiring harsh conditions or the presence of strong electron-withdrawing groups in the ortho and para positions to stabilize the Meisenheimer intermediate.
In 5-Fluoroquinoline-4-carbonitrile, the quinoline nitrogen and the C-4 carbonitrile group exert an electron-withdrawing effect, which can activate the C-5 position towards nucleophilic attack to some extent. While specific studies on the direct substitution of the C-5 fluorine in this exact molecule are not abundant in publicly available literature, studies on related fluoroquinolines provide valuable insights. For instance, reactions of di- and polyfluoroquinolines with nucleophiles such as amines and alkoxides have been reported, often requiring elevated temperatures. It is plausible that strong nucleophiles could displace the fluorine atom at C-5 in this compound under forcing conditions.
Conversely, the fluorine atom deactivates the aromatic ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. Therefore, electrophilic substitution reactions on the benzene (B151609) ring of this compound are expected to be significantly hindered.
Influence of Fluorine on the Electronic Properties and Reactivity Profile of the Quinoline Core
The introduction of a fluorine atom at the C-5 position has a profound impact on the electronic landscape of the entire quinoline ring system. Its primary influence is through a strong -I (inductive) effect, which withdraws electron density from the aromatic system, making the ring more electron-deficient. This increased electrophilicity has several consequences for the molecule's reactivity.
The electron-withdrawing nature of the fluorine atom enhances the acidity of the C-H protons on the quinoline ring, potentially facilitating metalation reactions. Furthermore, this electronic perturbation can influence the regioselectivity of reactions occurring at other positions on the quinoline core.
Reactions of the Carbonitrile Functional Group at C-4
The carbonitrile (cyano) group at the C-4 position is a versatile functional handle, amenable to a wide range of chemical transformations.
Nucleophilic Additions and Cycloaddition Reactions Involving the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various adducts. For example, the addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of an imine anion intermediate, which upon hydrolysis would yield a ketone.
[3+2] Cycloaddition reactions involving the nitrile group are a powerful tool for the synthesis of five-membered heterocyclic rings. A particularly important transformation is the reaction with azides to form tetrazoles.
Derivatization of the Carbonitrile to Other Functional Groups (e.g., Amides, Tetrazoles)
The nitrile group can be readily converted into other valuable functional groups.
Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding 5-fluoroquinoline-4-carboxamide, while complete hydrolysis leads to the formation of 5-fluoroquinoline-4-carboxylic acid. umich.edu The conditions for these hydrolyses can often be controlled to favor one product over the other. umich.edu
Conversion to Tetrazoles: The reaction of the nitrile group with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.
| Starting Material | Reagents and Conditions | Product | Reference |
| Quinoline-4-carbonitrile derivative | NaN3, NH4Cl, DMF, 120 °C | 5-(Quinolin-4-yl)-1H-tetrazole derivative |
Regioselective Functionalization of the Quinoline Heterocycle
The development of methods for the regioselective functionalization of the quinoline ring system is of great importance for the synthesis of complex molecules with defined substitution patterns. nih.govnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups at specific positions of the quinoline core. nih.gov
For this compound, the electronic and steric environment of each C-H bond will dictate the regioselectivity of such transformations. The presence of the fluorine atom at C-5 and the nitrile group at C-4 will influence the reactivity of the adjacent C-H bonds. For instance, the electron-withdrawing nature of these substituents might direct metalation or C-H activation to specific positions. While specific studies on the regioselective C-H functionalization of this compound are limited, the general principles established for other substituted quinolines suggest that positions such as C-2, C-3, and C-8 could be targeted for functionalization using appropriate directing groups and catalytic systems. nih.gov
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |
| C-H Arylation | Pd(OAc)2, PPh3, Base | C-2, C-8 | nih.gov |
| C-H Alkenylation | [Ru(p-cymene)Cl2]2, KOPiv | C-8 | nih.gov |
| C-H Amination | CuI, Phen, Base | C-8 | nih.gov |
C-H Activation and Coupling Reactions on Unsubstituted Positions
The quinoline ring possesses several C-H bonds that are amenable to functionalization through transition-metal-catalyzed C-H activation. The inherent electronic properties of the quinoline nucleus, coupled with the directing effects of the nitrogen atom, typically favor functionalization at the C2, C4, and C8 positions. However, the presence of the strongly electron-withdrawing 5-fluoro and 4-carbonitrile groups in this compound significantly deactivates the entire ring system towards electrophilic attack, making direct C-H functionalization challenging.
Despite this deactivation, specific C-H bonds may still be targeted for coupling reactions under appropriate catalytic conditions. The most likely positions for C-H activation on the this compound core, in descending order of predicted reactivity, are C8, C2, C6, and C3. The C8 position is often favored for functionalization in quinolines due to the potential for chelation assistance from the quinoline nitrogen.
Palladium and rhodium-based catalysts are commonly employed for such transformations. For instance, palladium-catalyzed C-H arylation or alkenylation reactions, often directed by the nitrogen atom or a transient directing group, could potentially be applied to functionalize the C8 or C2 positions. The choice of ligands, oxidants, and reaction conditions is crucial to overcome the electronic deactivation by the fluoro and cyano substituents.
| Position | Predicted Reactivity for C-H Activation | Rationale | Potential Coupling Partners |
| C8 | Highest | Proximity to the directing nitrogen atom allows for the formation of a stable six-membered palladacycle intermediate. | Aryl halides, alkenes, alkynes |
| C2 | Moderate | Activated by the nitrogen atom, but electronically less favored than C8 in some directing group-assisted reactions. | Aryl halides, alkenes |
| C6 | Low | Less activated compared to the pyridine (B92270) ring positions. Requires more forcing conditions. | Organoboron reagents (Suzuki coupling) |
| C3 | Lowest | Least activated position, sterically hindered by the C4-cyano group. | Limited examples in literature |
Influence of Existing Substituents on Directing Further Functionalization
The 5-fluoro and 4-carbonitrile substituents exert a powerful influence on the regioselectivity of further chemical transformations. Both groups are strongly electron-withdrawing, which has several key consequences for the reactivity of the quinoline ring.
Firstly, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C5 position, activated by the para-cyano group and the quinoline nitrogen, is a potential site for displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.
Secondly, the directing effects of these substituents in electrophilic aromatic substitution (if it were to occur under harsh conditions) would be complex. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This would likely lead to a mixture of products, with substitution at C6 and C8 being the most probable outcomes.
In the context of C-H activation, the electron-withdrawing nature of the substituents can influence the acidity of the remaining C-H bonds, potentially altering the regioselectivity of metalation. However, the directing effect of the quinoline nitrogen typically dominates in transition-metal-catalyzed reactions.
| Substituent | Electronic Effect | Directing Influence (Electrophilic) | Impact on Nucleophilic Substitution |
| 5-Fluoro | Inductively withdrawing, mesomerically donating | Ortho, para-directing | Activates the ring for SNAr, can act as a leaving group |
| 4-Carbonitrile | Inductively and mesomerically withdrawing | Meta-directing | Strongly activates the ring for nucleophilic attack, particularly at C5 |
Advanced Derivatization Strategies for Building Complex Chemical Structures
The functional groups present in this compound, namely the fluoro and cyano groups, serve as versatile handles for the construction of more complex chemical entities.
The cyano group at the C4 position can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Reduction of the nitrile can yield a primary amine, providing a key building block for further elaboration. The cyano group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
The fluoro group at the C5 position is a prime site for nucleophilic aromatic substitution. This allows for the introduction of a diverse array of substituents, including alkoxy, aryloxy, amino, and thioether groups. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. This SNAr reaction is a powerful tool for late-stage functionalization in the synthesis of libraries of compounds for biological screening.
Furthermore, the unsubstituted C-H positions, particularly C8 and C2, remain potential sites for functionalization via C-H activation as discussed previously. A combination of these strategies—derivatization of the cyano and fluoro groups, along with selective C-H functionalization—provides a powerful platform for the synthesis of a wide range of complex molecules based on the this compound scaffold.
| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Applications |
| 4-Carbonitrile | Hydrolysis | Carboxylic acid | Synthesis of amides, esters |
| 4-Carbonitrile | Reduction | Primary amine | Further functionalization, salt formation |
| 4-Carbonitrile | Cycloaddition with NaN3 | Tetrazole | Bioisostere for carboxylic acid |
| 5-Fluoro | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thioether, etc. | Late-stage functionalization, library synthesis |
| C8-H | C-H Activation/Arylation | C8-Aryl | Introduction of aryl moieties |
Advanced Spectroscopic Characterization of 5 Fluoroquinoline 4 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For fluorinated quinoline (B57606) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular framework.
Comprehensive ¹H and ¹³C NMR Analysis for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in confirming the fundamental structure of 5-fluoroquinoline-4-carbonitrile and its derivatives. rsc.orguobasrah.edu.iqtsijournals.comnih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the number and environment of protons within the molecule. For instance, the aromatic protons of the quinoline ring system typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. tsijournals.com The specific substitution pattern and the electronic influence of the fluorine and cyano groups will cause distinct shifts in the proton signals, allowing for their precise assignment.
Similarly, ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment. The carbon atom of the nitrile group (C≡N) is characteristically found in a specific downfield region, while the carbons of the quinoline ring will have shifts influenced by the nitrogen heteroatom and the fluorine substituent. The analysis of both ¹H and ¹³C NMR data in tandem is essential for the unambiguous confirmation of the synthesized structure. uobasrah.edu.iqtsijournals.com
Table 1: Representative ¹H and ¹³C NMR Data for a Fluoroquinolone Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.90 (d) | 150.5 |
| H-3 | 7.80 (d) | 121.0 |
| C-4 | - | 118.0 (CN) |
| C-4a | - | 128.0 |
| H-6 | 7.50 (dd) | 160.0 (d, ¹JCF) |
| H-7 | 7.20 (t) | 115.0 (d, ²JCF) |
| H-8 | 7.90 (d) | 130.0 (d, ³JCF) |
| C-8a | - | 148.0 |
| C-5 | - | 105.0 (d, ²JCF) |
| CN | - | 117.5 |
Note: The data presented is illustrative and may vary for specific derivatives. Coupling constants (J) are crucial for complete analysis.
Utilization of ¹⁹F NMR for Fluorine Position and Electronic Environment Determination
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for compounds containing fluorine, such as this compound. diva-portal.orgnih.govresearchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides high sensitivity. The ¹⁹F NMR spectrum gives direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to the electronic effects of neighboring substituents. This allows for the precise determination of the fluorine's position on the quinoline ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei (¹JCF, ²JCF, ³JCF, etc.) can be observed in both the ¹⁹F, ¹H, and ¹³C NMR spectra, providing invaluable information for confirming the connectivity around the fluorine atom. researchgate.net
Two-Dimensional NMR Techniques for Elucidation of Connectivity and Spatial Proximity (COSY, HSQC, HMBC, NOESY)
To definitively establish the complex structure of this compound derivatives, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netresearchgate.netsdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the proton connectivity throughout the quinoline ring system. researchgate.netresearchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon atoms to their attached protons. researchgate.netsdsu.edu This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). researchgate.netresearchgate.netsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule, such as connecting substituents to the quinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. researchgate.netresearchgate.netscience.gov This is crucial for determining the stereochemistry and conformation of the molecule by identifying which protons are spatially near each other.
By combining the information from these 2D NMR techniques, a comprehensive and unambiguous three-dimensional picture of the this compound derivative can be constructed. researchgate.netresearchgate.netscience.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These methods are excellent for identifying the presence of specific functional groups, providing a "vibrational fingerprint" of the molecule. uobasrah.edu.iqresearchgate.net
In the context of this compound, IR and Raman spectra will exhibit characteristic absorption bands. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ in the IR spectrum is a definitive indicator of the nitrile (C≡N) stretching vibration. The C-F bond will also show a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ range. The C-H stretching and bending vibrations of the aromatic ring will also be present.
Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. For instance, the symmetric vibrations of the quinoline ring system are often more prominent in the Raman spectrum. researchgate.net The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Emission Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.govresearchgate.netresearchgate.net The quinoline ring system, being an aromatic and conjugated system, will exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the electronic nature of the substituents.
The presence of the fluorine and cyano groups on the quinoline ring will cause shifts in the absorption maxima compared to the parent quinoline molecule. These shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) can be rationalized by considering the electronic effects (inductive and resonance) of the substituents on the π-electron system of the quinoline core. For some fluoroquinolone derivatives, multiple absorption bands can be observed, corresponding to different π-π* and n-π* electronic transitions. nih.gov Studying the UV-Vis spectra in different solvents can also provide insights into the nature of the electronic transitions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of the molecular weight of a compound. nih.govnih.gov This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical piece of data for confirming the identity of a newly synthesized compound. By comparing the experimentally determined accurate mass with the calculated mass for the proposed formula of this compound, the molecular formula can be confirmed with a high degree of confidence.
In addition to providing the molecular weight, HRMS can also be used to study the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions produced when the molecule is ionized and broken apart in the mass spectrometer, valuable structural information can be obtained. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule and can be used to distinguish between isomers. For example, the loss of specific neutral fragments, such as HCN or HF, from the molecular ion can provide evidence for the presence of the nitrile and fluorine groups, respectively.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. In the context of novel chemical entities such as this compound and its derivatives, single-crystal XRD is the definitive method for elucidating the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. This technique is fundamental to understanding the structure-property relationships of a compound.
The process of single-crystal XRD involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to the complete elucidation of the crystal structure.
Key crystallographic parameters obtained from single-crystal XRD analysis include:
Crystal System: The classification of the crystal based on its axial systems. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
Space Group: This describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal invariant.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). The unit cell is the smallest repeating unit of the crystal lattice.
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound and its derivatives. However, at present, no publicly available crystallographic data for this compound or its direct derivatives could be identified. While research has been conducted on the crystal structures of related quinoline compounds, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and various 4-substituted amino quinolines, the specific data for the target compound remains unreported in the accessible literature. researchgate.netnih.gov
The determination of the single-crystal structure of this compound would be a valuable contribution to the field, providing crucial insights into its solid-state conformation and packing, which are essential for understanding its physical and potentially biological properties.
Crystallographic Data for Quinoline Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P21/n | 20.795 | 7.484 | 10.787 | 90 | 93.96 | 90 | researchgate.net |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Computational and Theoretical Investigations of 5 Fluoroquinoline 4 Carbonitrile
Quantum Chemical Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to study various aspects of fluoroquinolone compounds.
Geometric optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 5-Fluoroquinoline-4-carbonitrile, this process involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its most stable structure.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govresearchgate.net For a relatively rigid structure like this compound, the primary conformational flexibility would involve the orientation of any non-ring substituents, though in this case, the cyano and fluoro groups are locked in place by the aromatic system. Therefore, the molecule is expected to have a well-defined, stable conformation without the significant population of multiple conformers under standard conditions.
Table 1: Predicted Geometric Parameters for a Representative Fluoroquinolone Core Structure (Illustrative) Note: This table presents typical bond lengths and angles for a fluoroquinolone scaffold based on computational studies of related molecules, as specific data for this compound is not available. The atom numbering is based on the standard quinoline (B57606) system.
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Length | C2-C3 | ~1.38 Å |
| C3-C4 | ~1.42 Å | |
| C4-C4a | ~1.41 Å | |
| N1-C8a | ~1.37 Å | |
| C5-F | ~1.35 Å | |
| C4-CN | ~1.44 Å | |
| Bond Angle | C2-C3-C4 | ~120° |
| C3-C4-C4a | ~119° | |
| F-C5-C6 | ~118° | |
| N-C4-C4a | ~123° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgnumberanalytics.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov
For this compound, DFT calculations would show the HOMO primarily distributed over the electron-rich quinoline ring system, while the LUMO would likely be concentrated on the electron-withdrawing cyano group and the heterocyclic ring. The fluorine atom at the C5 position would also influence the electronic distribution due to its high electronegativity. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Fluoroquinolone Derivative Note: These values are representative of typical fluoroquinolone compounds and serve as an example. Specific calculated values for this compound were not found in the surveyed literature.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | ~ -6.5 eV |
| LUMO Energy (ELUMO) | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the quinoline nitrogen (N1) and the nitrogen of the cyano group due to their lone pairs of electrons. The fluorine atom, despite its high electronegativity, also contributes to a negative potential region. In contrast, the hydrogen atoms attached to the carbon framework would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. This analysis helps identify the most probable sites for intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu
NBO analysis is particularly useful for quantifying electron delocalization, also known as hyperconjugation. This is described as a stabilizing interaction resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov For this compound, key interactions would include π → π* transitions within the aromatic system, indicating strong resonance stabilization. The analysis can also quantify the charge transfer from lone pairs (e.g., on the nitrogen and fluorine atoms) into antibonding orbitals of the ring. researchgate.net These interactions are crucial for understanding the molecule's electronic structure and stability.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. uncw.edu Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for these calculations. researchgate.net
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com These predicted values are typically referenced against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) to yield shifts that can be directly compared to experimental spectra. nih.gov
Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. rsc.org The calculations can also predict coupling constants, such as ³J(H,H) or the more complex ¹J(C,F) and ⁿJ(C,F), which provide valuable information about the connectivity and geometry of the molecule. rsc.org
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Fluoroquinolone Skeleton Note: This table provides a representative comparison for a related fluoroquinolone structure to illustrate the utility of the method. Specific data for this compound is not available.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C2 | 150.1 | 148.9 |
| C3 | 110.5 | 108.2 |
| C4 | 175.8 | 177.6 |
| C4a | 138.2 | 139.5 |
| C5 | 128.5 | 126.9 |
| C6 | 120.1 | 118.7 |
| C7 | 140.3 | 141.1 |
| C8 | 106.9 | 105.4 |
| C8a | 145.7 | 147.0 |
Theoretical Vibrational Frequencies (IR/Raman)
Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the theoretical vibrational frequencies, researchers can gain insights into the molecular structure and bonding. These calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be reliable for this purpose.
The process involves optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies are calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The results are often presented in a table comparing the calculated frequencies with the experimentally observed frequencies, if available, to validate the computational model.
Table 1: Illustrative Example of a Theoretical Vibrational Frequency Table
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | 2240 | - | Nitrile stretch |
| ν(C-F) | 1250 | - | C-F stretch |
| Aromatic C-H stretch | 3100-3000 | - | Ring vibrations |
| Ring breathing | 1000 | - | Quinoline ring vibration |
Note: The data in this table is hypothetical and serves as an illustration of how results would be presented. Actual values would be derived from specific DFT calculations.
Simulated UV-Vis Spectra and Electronic Excitation Properties (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This technique allows for the prediction of the wavelengths at which a molecule absorbs light, as well as the intensity of these absorptions.
For this compound, TD-DFT calculations would reveal its electronic excitation properties. The simulation would identify the key electronic transitions, which are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The calculated absorption maxima (λmax) can then be compared with experimental UV-Vis spectra to confirm the accuracy of the theoretical model.
Table 2: Example of Simulated UV-Vis Spectral Data
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO |
| S₀ → S₃ | 250 | 0.25 | HOMO → LUMO+1 |
Note: This table is a hypothetical representation of TD-DFT results.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for understanding the intricate details of chemical reactions. By mapping out the reaction pathways, chemists can gain a deeper understanding of how reactants are converted into products.
Transition State Characterization and Reaction Pathway Analysis
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from a reactant to a product. Computational methods can be used to locate these transition states on the potential energy surface of a reaction.
For reactions involving this compound, such as nucleophilic substitution or cycloaddition, computational analysis would involve mapping the entire reaction pathway. This would include identifying the reactants, intermediates, transition states, and products. The energies of these species would be calculated to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate.
Solvation Effects in Reaction Thermodynamics and Kinetics
Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction's thermodynamics and kinetics. Computational models can account for these solvation effects by using various solvent models, such as implicit or explicit solvent models.
In the case of this compound, computational studies could investigate how different solvents influence the stability of the reactants, transition states, and products of a given reaction. This information is crucial for optimizing reaction conditions and for understanding the role of the solvent in the reaction mechanism.
Applications and Advanced Materials Science Potential of 5 Fluoroquinoline 4 Carbonitrile Derivatives
5-Fluoroquinoline-4-carbonitrile as a Key Synthetic Intermediate in Organic Chemistry
This compound is a versatile organic building block, a foundational component used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com Its importance lies in the reactive nature of the nitrile group and the influence of the fluorine atom on the quinoline (B57606) ring system, making it a sought-after substrate for creating diverse and functional molecules. sigmaaldrich.comnih.gov The field of synthetic chemistry continually seeks such appropriate substrates to transform into desired targets, and fluorinated building blocks are particularly valuable in drug discovery and materials science. sigmaaldrich.comnih.gov
The chemical structure of this compound allows it to be an excellent starting point for the synthesis of various complex heterocyclic systems. The nitrile group at the 4-position is a key functional handle that can be chemically transformed into other nitrogen-containing heterocycles. For instance, through multi-step reaction sequences, the nitrile can be converted into tetrazoles, or it can participate in cyclization reactions to form fused ring systems.
The modification of quinolone cores by introducing different heterocyclic moieties is a common strategy to create hybrid pharmacophore systems. nih.gov For example, the carboxyl group in related quinolone structures (which can be derived from the nitrile) is often modified to create five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov This demonstrates the potential of the this compound core to serve as a platform for generating a library of novel heterocyclic compounds with potentially unique biological or material properties. The synthesis of such compounds often involves metal-free or transition-metal-catalyzed methods. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Derivable from Quinolone-4-carbonitrile Precursors
| Original Functional Group | Target Heterocycle | Potential Synthetic Route |
|---|---|---|
| Nitrile | Tetrazole | Reaction with azides |
| Nitrile (via hydrolysis to carboxylic acid) | 1,3,4-Oxadiazole | Conversion to hydrazide, followed by cyclization nih.gov |
| Nitrile (via hydrolysis to carboxylic acid) | 1,2,4-Triazole | Conversion from oxadiazole intermediates nih.gov |
This table illustrates potential transformations based on the reactivity of the nitrile group and established quinoline chemistry.
The term "building block" aptly describes this compound, as it provides a rigid scaffold onto which various functional groups can be installed. chemrxiv.org This modular approach is fundamental to designing molecules with tailor-made properties for applications in medicinal chemistry and materials chemistry. sigmaaldrich.comchemrxiv.org The presence of the fluorine atom can significantly influence properties such as lipophilicity, metabolic stability, and molecular conformation, which are critical parameters in drug design. nih.gov The development of new molecular building blocks is essential for the rapid advancement of functional organic materials. chemrxiv.org
Exploration in Novel Materials Development
The unique electronic and photophysical properties inherent to the fluoroquinolone core make it an attractive candidate for the development of novel materials. Its aromatic structure, combined with electron-withdrawing groups, suggests potential for use in applications that rely on charge transport and fluorescence.
The quinoline ring system is known for its fluorescent properties. Derivatives of this compound could be engineered to function as fluorescent dyes. By modifying the substituents on the quinoline core, it is possible to tune the intramolecular charge transfer (ICT) characteristics, which in turn allows for the control of emission wavelengths. rsc.org This principle is the basis for creating fluorophores for various imaging and sensing applications. rsc.org
In the realm of organic electronics, materials capable of efficient charge transport are crucial for devices like Organic Light Emitting Diodes (OLEDs). The performance of these materials is linked to their molecular stacking and exciton (B1674681) dynamics. spie.org The planar structure of the quinoline core could facilitate ordered molecular packing in thin films, which is beneficial for charge transport. Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key area of research for high-efficiency OLEDs. spie.org While specific studies on this compound for these applications are emerging, the fundamental properties of related heterocyclic systems suggest its potential as a valuable component in the design of new photoactive and electroactive materials. spie.org
The nitrogen atoms within the this compound structure (one in the quinoline ring and one in the nitrile group) can act as donor atoms, allowing the molecule to function as a ligand that can bind to metal ions. The complexation of fluoroquinolone compounds with transition metals (such as copper, zinc, and cobalt) is a well-explored strategy. nih.gov These interactions lead to the formation of metallo-complexes where the fluoroquinolone coordinates with the metal center. nih.gov The resulting coordination compounds often exhibit distinct properties compared to the free ligand, including modified electronic structures and geometries. This opens up possibilities for creating new catalysts, magnetic materials, or therapeutic agents where the metal complex as a whole is the active component. nih.gov
Table 2: Potential Coordination Modes of this compound with Metal Ions
| Metal Ion (Example) | Potential Coordinating Atoms | Resulting Complex Type |
|---|---|---|
| Cu(II) | Quinoline Nitrogen, Nitrile Nitrogen | Mononuclear or Polymeric Complex nih.gov |
| Zn(II) | Quinoline Nitrogen, Nitrile Nitrogen | Coordination Compound nih.gov |
This table is illustrative of the coordination potential based on the structure of the ligand and known fluoroquinolone-metal interactions.
Development of Chemical Probes for System Characterization
A chemical probe is a small molecule designed to selectively bind to a biological target or react to a specific chemical environment, often producing a signal (e.g., fluorescence) for detection and characterization. The inherent fluorescence of the quinoline core makes this compound an attractive scaffold for developing such probes.
By attaching specific targeting groups to the quinoline backbone, probes could be designed for selective imaging of cells or even organelles like mitochondria. nih.gov The nitrile group itself can be a reactive handle for attaching such targeting moieties or for reacting with specific analytes. The development of probes based on natural nucleobases has shown that aldehyde or other reactive groups can be used to generate environmentally sensitive fluorophores that "switch on" in the presence of a specific target. nih.gov A similar strategy could be applied to this compound, leveraging its nitrile functionality and fluorescent properties to design probes for detecting specific ions, molecules, or changes in the microenvironment within biological or chemical systems. nih.gov
Q & A
Q. What are the established synthetic methodologies for 5-Fluoroquinoline-4-carbonitrile in academic research?
Synthesis of this compound typically involves cyclization reactions of fluorinated precursors or functionalization of preformed quinoline scaffolds. For example:
- Cyclization approaches : Similar quinoline derivatives, such as 4-Aminoquinoline-6-carbonitrile, are synthesized via cyclization of o-cyanobenzylbromide with amines, followed by reduction using LiAlH4 . Fluorination can be introduced via electrophilic substitution or by using fluorinated starting materials.
- Catalytic methods : Green chemistry strategies, such as FeO-based nano-catalysts, have been employed for analogous carbonitriles to improve efficiency and sustainability .
Q. Which spectroscopic techniques are pivotal in characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions. For example, the nitrile carbon in pyrimidinecarbonitriles appears near δ 115–120 ppm, while fluorine substituents exhibit distinct splitting patterns in NMR .
- IR spectroscopy : The nitrile group (C≡N) shows a strong absorption band near 2220 cm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural validation .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound?
Optimization strategies include:
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve cyclization efficiency for quinoline derivatives .
- Catalyst screening : Heterogeneous catalysts (e.g., silica-coated FeO) reduce side reactions in carbonitrile synthesis, as demonstrated for pyrazolecarbonitriles .
- Design of Experiments (DOE) : Statistical tools like response surface methodology (RSM) systematically evaluate variables (e.g., molar ratios, reaction time) .
Q. What approaches are recommended for resolving elemental analysis discrepancies in fluorinated quinoline derivatives?
Discrepancies often arise from hydration, impurities, or incomplete reactions. Mitigation strategies include:
- Recrystallization : Repeated purification steps (e.g., using ethanol/water mixtures) improve purity, as shown in pyrimidinecarbonitriles with 95%+ final purity .
- Complementary analyses : Cross-validate elemental data with HRMS and X-ray crystallography. For instance, pyrimidinecarbonitriles with low carbon content were reanalyzed via HRMS to confirm molecular formulas .
Q. What strategies ensure the stability of this compound during storage and handling?
- Storage conditions : Store in airtight, light-resistant containers with desiccants (e.g., silica gel). Analogous quinazolinecarbonitriles remain stable under nitrogen atmospheres at –20°C .
- Stability monitoring : Periodic HPLC analysis detects degradation products. For fluorinated compounds, avoid prolonged exposure to moisture to prevent hydrolysis .
Methodological Considerations for Data Analysis
- Contradictory spectral data : If NMR and X-ray results conflict, use computational modeling (e.g., DFT) to assess conformational flexibility or solvent effects. Pyrimidinecarbonitriles with dynamic structures were resolved using combined crystallographic and computational data .
- Fluorine reactivity : The electron-withdrawing effect of fluorine alters reaction pathways. Comparative studies on fluorinated vs. non-fluorinated quinolines can isolate electronic effects, as seen in sulfonamide-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
